molecular formula C24H23N3O4S B2923486 2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898439-10-6

2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2923486
CAS No.: 898439-10-6
M. Wt: 449.53
InChI Key: DUROBABMBXZJCQ-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound featuring aromatic rings, nitrogen, sulfur, oxygen, and methyl groups

Preparation Methods

Synthetic routes and reaction conditions

  • Synthesis of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride: : This precursor can be prepared by sulfonylating 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid, followed by purification.

  • Preparation of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine: : This compound can be synthesized through a sequence involving nitration, reduction, and cyclization of appropriately substituted anilines and benzoic acid derivatives.

  • Formation of the target compound: : Combining 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine under basic conditions yields the final product.

Industrial production methods: : Scaled-up production would involve optimizing the above synthetic route for yield, purity, and cost-efficiency, often utilizing automated and continuous flow reactors to maintain consistent conditions.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The presence of methoxy and methyl groups on the aromatic rings allows for potential oxidative transformations using reagents like potassium permanganate or chromic acid.

  • Reduction: : The quinazolinone moiety might be reduced under hydrogenation conditions.

  • Substitution: : The sulfonamide and methoxy groups can act as leaving groups in nucleophilic substitution reactions under suitable conditions.

Common reagents and conditions

  • Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogenated reagents in the presence of strong bases or acids.

Major products formed

  • Oxidation: : Formation of carboxylic acids from methyl groups.

  • Reduction: : Formation of alcohols or amines from the corresponding carbonyl or nitro groups.

  • Substitution: : Varied depending on the substituents involved but could result in a range of functionalized aromatics.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has applications in various research domains:

  • Chemistry: : Used as a building block in organic synthesis, especially in creating complex, multi-functional molecules.

  • Biology: : Could serve as a probe or reagent in studying biochemical pathways.

  • Medicine: : Potential pharmaceutical applications owing to its structural similarities with bioactive molecules.

  • Industry: : Potential use in materials science for developing novel polymers or advanced materials.

Mechanism of Action

The precise mechanism of action would depend on the specific application. Generally, it could interact with biological molecules via:

  • Molecular targets: : Proteins, enzymes, or nucleic acids.

  • Pathways involved: : Could modulate biochemical pathways by acting as an inhibitor or activator.

Comparison with Similar Compounds

When compared with compounds like 2-methoxy-4,5-dimethyl-N-(3-(quinazolin-3(4H)-yl)phenyl)benzenesulfonamide or 2-methoxy-4,5-dimethyl-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, the target compound's unique structure, including the specific arrangement of methoxy, methyl, and sulfonamide groups, imparts distinct chemical properties and biological activities.

List of similar compounds

  • 2-methoxy-4,5-dimethyl-N-(3-(quinazolin-3(4H)-yl)phenyl)benzenesulfonamide.

  • 2-methoxy-4,5-dimethyl-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide.

This article provides a comprehensive overview of 2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, from its synthesis to its scientific applications

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-15-12-22(31-4)23(13-16(15)2)32(29,30)26-18-8-7-9-19(14-18)27-17(3)25-21-11-6-5-10-20(21)24(27)28/h5-14,26H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROBABMBXZJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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